molecular formula C10H21N3 B15070561 (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine

(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine

Cat. No.: B15070561
M. Wt: 183.29 g/mol
InChI Key: FBRJJNONQPXTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H21N3 It is a derivative of cyclopropylmethanamine, featuring a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: This compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

    Substitution: Substitution reactions involving this compound can lead to the formation of a wide range of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology: In biological research, this compound may be used to study the effects of cyclopropyl and piperazine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery and development.

Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and cyclopropyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclopropylmethanamine: A simpler analog without the piperazine ring.

    4-Ethylpiperazine: Lacks the cyclopropylmethanamine moiety.

    N-Methylpiperazine: Another piperazine derivative with different substituents.

Uniqueness: (1-(4-Ethylpiperazin-1-yl)cyclopropyl)methanamine is unique due to the combination of the cyclopropylmethanamine and 4-ethylpiperazine moieties. This dual functionality provides distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

[1-(4-ethylpiperazin-1-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)10(9-11)3-4-10/h2-9,11H2,1H3

InChI Key

FBRJJNONQPXTOT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.